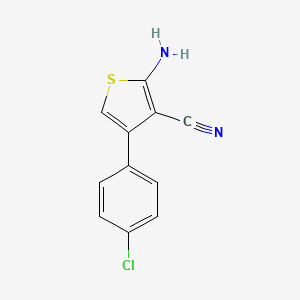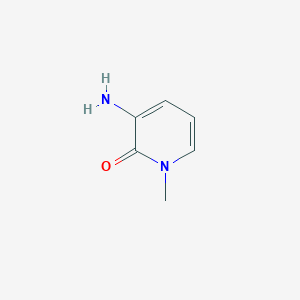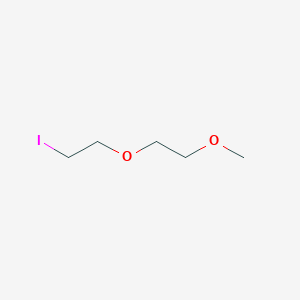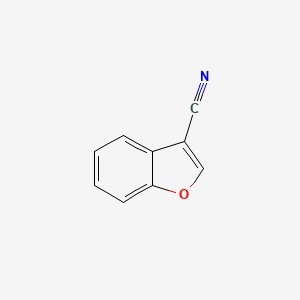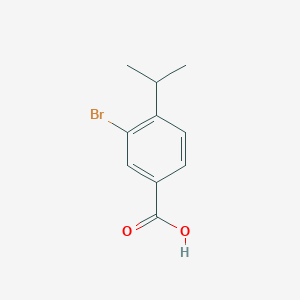
3-Bromo-4-isopropylbenzoic acid
Vue d'ensemble
Description
The compound of interest, 3-Bromo-4-isopropylbenzoic acid, is a brominated aromatic compound with an isopropyl group and a carboxylic acid function. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related brominated aromatic compounds and their interactions with various chemical agents and conditions.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex, involving regioselective reactions and specific conditions to ensure the correct placement of the bromine atom and other substituents. For instance, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective bromocyclization, indicating the sensitivity of brominated compounds to reaction conditions . Similarly, the preparation of 4-bromo-3,5-dihydroxybenzoic acid from 3,5-dihydroxybenzoic acid suggests a targeted halogenation step, which could be relevant for synthesizing this compound .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is characterized by the influence of the bromine atom on the electronic distribution and the overall geometry of the molecule. For example, the crystal structures of the 4-bromocamphorenic acids show how the bromine substituent affects the crystal packing and hydrogen bonding patterns . This information could be extrapolated to understand the potential crystal structure of this compound.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, often serving as intermediates for further chemical transformations. The synthesis of 1-Substituted Benzimidazoles from o-Bromophenyl isocyanide and amines under CuI catalysis is an example of how brominated compounds can be used in the construction of heterocyclic structures . This reactivity could be relevant when considering the chemical behavior of this compound in the presence of nucleophiles or catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their functional groups and substituents. The trivalent lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid exhibit specific thermal properties and phase transitions, as well as bacteriostatic activities against various microorganisms . These properties highlight the potential applications of brominated compounds in materials science and biotechnology. The supramolecular cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid further demonstrates the ability of brominated compounds to form stable cocrystals with complementary hydrogen bonding capabilities .
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- 3-Bromo-4-isopropylbenzoic acid is involved in the synthesis of various organic compounds. For instance, the isopropylation of bromo- or iodo-benzene leads to a mixture of mono-, di-, and tri-isopropyl halogenobenzenes, which upon carbonation yield corresponding benzoic acids like 4-isopropylbenzoic acid (Crawford & Supanekar, 1968). This process is critical in the synthesis of various substituted benzoic acids, which are pivotal in pharmaceuticals and agrochemicals.
Aggregation-Induced Emission (AIE) Luminogens :
- The compound has been studied in the context of aggregation-induced emission (AIE) luminogens. AIE luminogens, like certain phenanthroimidazoles synthesized using 4-bromo isomers, exhibit unique properties that have applications in sensors and organic light-emitting diodes (OLEDs). Such compounds demonstrate strong AIE and are used in mechano-sensors and as non-doped blue emitters in OLEDs (Jadhav et al., 2017).
Thermodynamics of Sublimation, Fusion, and Solubility :
- Research has explored the structure-property relationships in compounds like 4-bromobenzoic acid. The study of vapor pressures, melting temperatures, and enthalpies of fusion and vaporization contributes to understanding the thermodynamic properties of these compounds. This research is essential for assessing the solubility of drugs and other sparingly soluble compounds (Zherikova et al., 2016).
Biomedical Applications :
- Bromophenyl derivatives, related to this compound, have been studied for various biomedical applications. For example, a compound synthesized from 3-(4-bromophenyl)isoxazol-5(4H)-one showed potential for regulating inflammatory diseases, highlighting its importance in medical research (Ryzhkova et al., 2020).
Anticancer Research :
- Some derivatives of 4-bromo isoxazolines, synthesized through specific reactions involving bromo substituents, have shown considerable antitumor activities in breast and prostate cancer cell lines. These findings suggest the potential use of bromo-substituted compounds in cancer therapy (Das et al., 2015).
Heterocyclic Chemistry :
- This compound and its derivatives play a crucial role in heterocyclic chemistry. The reactions of bromo-substituted compounds with amines and other nucleophiles result in various heterocyclic compounds, which are significant in pharmaceutical and chemical research (Guerrera et al., 1995).
Organometallic Chemistry :
- In organometallic chemistry, aryl bromides like 4-bromobenzoic acid are used in various stoichiometric reactions and catalytic processes such as Suzuki–Miyaura cross-coupling. These reactions are fundamental in the synthesis of complex organic molecules, highlighting the versatile role of bromo-substituted benzoic acids in this field (Zell et al., 2012).
Safety and Hazards
3-Bromo-4-isopropylbenzoic acid is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . It also causes skin and serious eye irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .
Propriétés
IUPAC Name |
3-bromo-4-propan-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOPEDMMJXCNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995642 | |
| Record name | 3-Bromo-4-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99070-17-4, 741698-94-2 | |
| Record name | 3-Bromo-4-(1-methylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99070-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






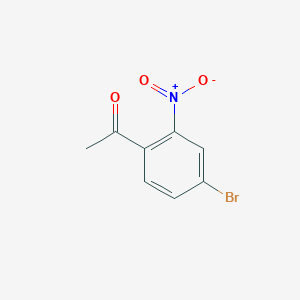
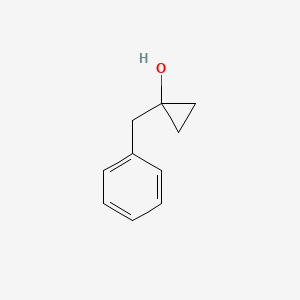
![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)
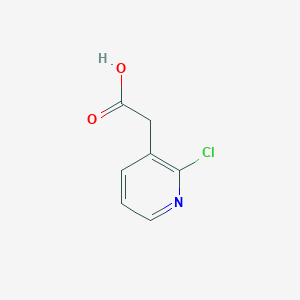

![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)
